UniPR129
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UniPR129 is a competitive small molecule antagonist of the Eph-ephrin system. It is specifically designed to disrupt the interaction between the EphA2 receptor and the ephrin-A1 ligand. This compound has shown significant potential in inhibiting angiogenesis and tumor progression, making it a promising candidate for cancer research .
准备方法
UniPR129 is synthesized through a conjugation of L-homo-tryptophan with lithocholic acid. The synthetic route involves computational design followed by chemical synthesis. The compound is tested for its ability to inhibit the interaction between the EphA2 receptor and the ephrin-A1 ligand using an ELISA binding study .
化学反应分析
UniPR129 undergoes several types of chemical reactions, including:
Oxidation: The 3-hydroxy group on the lithocholic acid moiety can be oxidized to form a 3-oxo derivative.
Hydroxylation: Multiple hydroxylated metabolites can be formed, including mono- and di-hydroxylated derivatives.
Common reagents used in these reactions include oxidizing agents for the oxidation reactions and various catalysts for the hydroxylation and substitution reactions. The major products formed from these reactions are hydroxylated and oxidized derivatives of this compound .
科学研究应用
UniPR129 has a wide range of scientific research applications:
作用机制
UniPR129 exerts its effects by competitively inhibiting the binding of the EphA2 receptor to the ephrin-A1 ligand. This disruption prevents the activation of downstream signaling pathways involved in angiogenesis and tumor progression. The compound has shown low micromolar potency in cellular functional assays, including inhibition of EphA2 activation and disruption of in vitro angiogenesis .
相似化合物的比较
UniPR129 stands out among other Eph-ephrin antagonists due to its improved potency and reduced cytotoxicity. Similar compounds include:
EphB4 inhibitors: These compounds target the EphB4 receptor and have shown potential in cancer research but often suffer from poor chemical stability.
EphA2 inhibitors: Other inhibitors of the EphA2 receptor exist, but this compound has demonstrated superior potency and stability.
This compound’s unique combination of potency, stability, and low cytotoxicity makes it a valuable tool in scientific research and a promising lead compound for therapeutic development .
属性
分子式 |
C36H52N2O4 |
---|---|
分子量 |
576.8 g/mol |
IUPAC 名称 |
(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |
InChI 键 |
JGYYGEYIQBZUCC-ZOOAIUBFSA-N |
手性 SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C |
规范 SMILES |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。